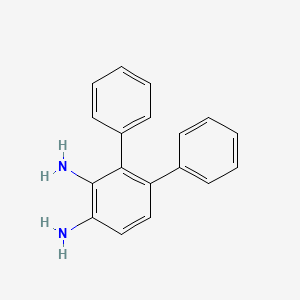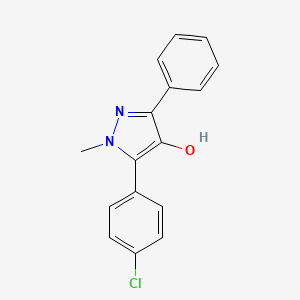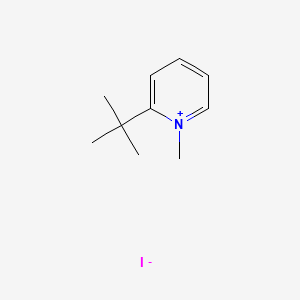
2-tert-Butyl-1-methylpyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-1-methylpyridinium iodide is a quaternary ammonium compound with the molecular formula C10H16IN It is a pyridinium salt characterized by the presence of a tert-butyl group and a methyl group attached to the nitrogen atom of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1-methylpyridinium iodide typically involves the alkylation of 2-tert-butylpyridine with methyl iodide. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows: [ \text{2-tert-Butylpyridine} + \text{Methyl iodide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or column chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-1-methylpyridinium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products
Substitution Products: Depending on the nucleophile, products such as 2-tert-butyl-1-methylpyridinium azide or 2-tert-butyl-1-methylpyridinium cyanide can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Applications De Recherche Scientifique
2-tert-Butyl-1-methylpyridinium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters, amides, and lactones.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-1-methylpyridinium iodide involves its ability to act as a nucleophilic catalyst or as a reagent in various organic transformations. The molecular targets and pathways depend on the specific reaction it is involved in. For example, in esterification reactions, it activates the carboxyl group, facilitating the formation of esters.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-methylpyridinium iodide:
1-Butyl-2-methylpyridinium iodide: Another pyridinium salt with different alkyl groups, used in various chemical reactions.
Uniqueness
2-tert-Butyl-1-methylpyridinium iodide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects its reactivity and stability. This makes it particularly useful in reactions where selective activation of functional groups is required.
Propriétés
Numéro CAS |
58801-93-7 |
|---|---|
Formule moléculaire |
C10H16IN |
Poids moléculaire |
277.14 g/mol |
Nom IUPAC |
2-tert-butyl-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C10H16N.HI/c1-10(2,3)9-7-5-6-8-11(9)4;/h5-8H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
LNEAPUCZTZRJME-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC=CC=[N+]1C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


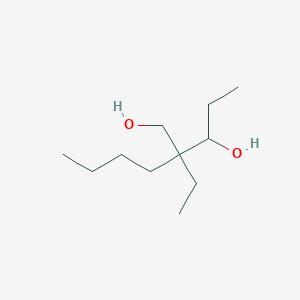

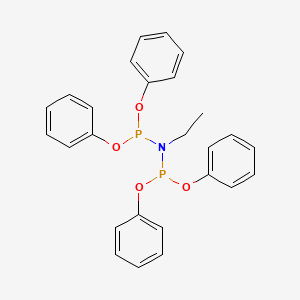
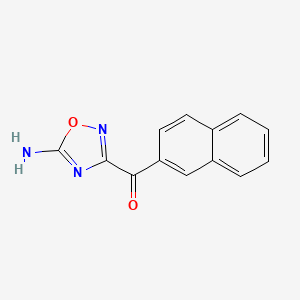
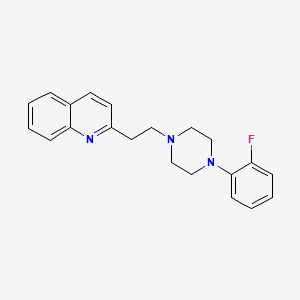
![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
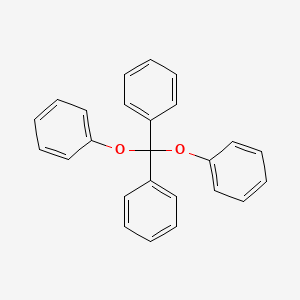
![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14604612.png)


